![molecular formula C20H21N3O3 B2394530 5-(Butylamino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile CAS No. 931317-34-9](/img/structure/B2394530.png)
5-(Butylamino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile
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Description
5-(Butylamino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile, also known as BTF, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BTF belongs to the class of oxazole derivatives, which are known for their diverse biological activities.
Scientific Research Applications
Synthesis and Characterization of Energetic Materials
Compounds based on furazan and oxadiazole rings, such as those involving amino, oxazole, and furan functionalities, have been investigated for their potential as insensitive energetic materials. Research demonstrates the synthesis of various derivatives with moderate thermal stabilities and insensitivity towards impact and friction, indicating potential applications in the development of safer explosives and propellants (Yu et al., 2017).
Advances in Synthetic Organic Chemistry
Furan and oxazole derivatives play a significant role in synthetic organic chemistry, contributing to the development of new synthetic pathways. For instance, direct palladium iodide catalyzed oxidative carbonylation has been utilized to efficiently transform 3-yne-1,2-diol derivatives into furan-3-carboxylic esters, showcasing the versatility of furan derivatives in complex organic synthesis (Gabriele et al., 2012).
properties
IUPAC Name |
5-(butylamino)-2-[5-[(4-methylphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-3-4-11-22-19-17(12-21)23-20(26-19)18-10-9-16(25-18)13-24-15-7-5-14(2)6-8-15/h5-10,22H,3-4,11,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBKGZHMHGTTPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(N=C(O1)C2=CC=C(O2)COC3=CC=C(C=C3)C)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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